molecular formula C10H5F2N5O2 B11856614 2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine

2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B11856614
M. Wt: 265.18 g/mol
InChI Key: IDJPABHSWGUTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.

Chemical Reactions Analysis

2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include hydrazine hydrate, ethanol, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives. Similar compounds include:

    1,2,4-Triazolo[4,3-a]quinoxaline derivatives: Known for their anticancer activity.

    1,2,4-Triazolo[1,5-a]quinoxaline derivatives: Studied for their antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and the presence of the difluoro and dioxolo groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H5F2N5O2

Molecular Weight

265.18 g/mol

IUPAC Name

12,12-difluoro-11,13-dioxa-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2,4,7,10(14),15-hexaen-7-amine

InChI

InChI=1S/C10H5F2N5O2/c11-10(12)18-5-2-1-4-6(7(5)19-10)16-9(13)17-8(4)14-3-15-17/h1-3H,(H2,13,16)

InChI Key

IDJPABHSWGUTFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C4=NC=NN4C(=N3)N)OC(O2)(F)F

Origin of Product

United States

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